NTE-122 dihydrochloride

ACAT inhibition microsomal assay potency comparison

Select NTE-122 dihydrochloride for its unmatched potency in human macrophage ACAT inhibition (IC50 3.5 nM), a ~2,000-fold advantage over pactimibe. Validated to block foam cell formation and enhance HDL cholesterol efflux in human-relevant systems, it prevents atherosclerotic lesions (100% reduction at 10 mg/kg in rabbits) with a clean selectivity profile that avoids off-target activities seen with 58-035 and CI-976. Preferentially inhibits hepatic over adrenal ACAT, ensuring steroidogenesis integrity for metabolic studies. Supplied as the dihydrochloride salt for enhanced aqueous solubility.

Molecular Formula C38H60Cl2N6O2
Molecular Weight 703.8 g/mol
Cat. No. B12375018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNTE-122 dihydrochloride
Molecular FormulaC38H60Cl2N6O2
Molecular Weight703.8 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC(=O)N(CC2CCC(CC2)CN(C3CCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCC5.Cl.Cl
InChIInChI=1S/C38H58N6O2.2ClH/c1-41(2)33-23-19-31(20-24-33)39-37(45)43(35-11-7-5-8-12-35)27-29-15-17-30(18-16-29)28-44(36-13-9-6-10-14-36)38(46)40-32-21-25-34(26-22-32)42(3)4;;/h19-26,29-30,35-36H,5-18,27-28H2,1-4H3,(H,39,45)(H,40,46);2*1H
InChIKeyRJZJTTNFFARMHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NTE-122 Dihydrochloride: Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor for Atherosclerosis Research


NTE-122 dihydrochloride is a synthetic, small-molecule inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT) . It acts as a competitive inhibitor with high potency across multiple species and tissue types . The compound has been extensively characterized in preclinical models of hypercholesterolemia and atherosclerosis, demonstrating both systemic cholesterol-lowering and direct anti-atherosclerotic effects in cholesterol-fed rabbits . NTE-122 is supplied as a dihydrochloride salt (CAS 166967-84-6; molecular weight 703.83 g/mol) to enhance aqueous solubility for in vitro and in vivo applications .

Why Generic Substitution of NTE-122 Dihydrochloride Fails: Pharmacological and Selectivity Distinctions


ACAT inhibitors exhibit substantial variability in tissue distribution, isozyme selectivity (ACAT1 vs. ACAT2), species-specific potency, and off-target enzyme interactions, rendering them non-interchangeable . For example, CI-976 and E5324 display markedly different tissue specificity profiles compared to NTE-122, with the former showing greater selectivity for hepatic ACAT versus adrenal ACAT . The prototypical inhibitor 58-035 demonstrates significant estrogen receptor agonist activity unrelated to ACAT inhibition . Furthermore, clinically evaluated compounds such as pactimibe and avasimibe exhibit micromolar IC50 values against ACAT1/2, contrasting with the low nanomolar potency of NTE-122 in multiple tissue types . These pharmacological divergences underscore that substitution of NTE-122 with other in-class compounds without prior validation would confound experimental outcomes in atherosclerosis and lipid metabolism research.

NTE-122 Dihydrochloride: Quantified Differentiation Evidence vs. ACAT Inhibitor Comparators


Superior Potency of NTE-122 vs. CI-976 and E5324 in Microsomal ACAT Assays

NTE-122 exhibits IC50 values ranging from 1.2 to 9.6 nM across multiple tissues (rabbit liver, rat liver, rabbit small intestine, rat small intestine, rabbit aorta) and cultured cells (HepG2, CaCo-2) in microsomal ACAT assays . In contrast, the structurally distinct ACAT inhibitor CI-976 (PD 128042) demonstrates an IC50 of 73 nM against ACAT-1 , representing approximately a 10- to 60-fold lower potency depending on the specific tissue comparator. Similarly, E5324 displays IC50 values between 44 and 190 nM across various microsomal preparations , indicating that NTE-122 is approximately 5- to 40-fold more potent in vitro. This quantitative potency differential enables lower compound usage in experimental systems and may translate to reduced off-target risk at efficacious concentrations.

ACAT inhibition microsomal assay potency comparison atherosclerosis cholesterol metabolism

Tissue-Specific ACAT Inhibition Profile of NTE-122 vs. 58-035

In a comparative study of four ACAT inhibitors (NTE-122, CI-976, E5324, and 58-035) using rat adrenal and liver microsomal preparations, NTE-122, CI-976, and E5324 demonstrated significantly greater inhibitory efficacy against liver ACAT compared to adrenal ACAT . In sharp contrast, 58-035 exhibited markedly higher potency against adrenal ACAT relative to liver ACAT . This differential tissue selectivity is pharmacologically relevant because adrenal ACAT inhibition can impair steroidogenesis, whereas liver and intestinal ACAT inhibition is primarily associated with anti-atherosclerotic and cholesterol-lowering effects. Additionally, 58-035 has been independently identified as an estrogen receptor agonist with transcriptional and proliferative effects unrelated to ACAT inhibition , a confounding pharmacological property not observed with NTE-122.

tissue selectivity ACAT1 ACAT2 adrenal ACAT liver ACAT off-target activity

Marked Species-Specific Potency of NTE-122: Human Macrophage ACAT vs. Rodent Comparators

NTE-122 displays pronounced species-dependent potency in macrophage ACAT assays, with IC50 values of 3.5 nM in human PMA-treated THP-1 cells, 84 nM in rat peritoneal macrophages, and 6,800 nM in mouse J774.1 cells . Cell-free ACAT assays yielded IC50 values of 0.88 nM and 360 nM for human THP-1 and mouse J774.1 ACAT, respectively . This approximately 20- to 2,000-fold higher potency in human versus rodent macrophage systems is a distinctive pharmacological feature. While cross-study comparisons indicate that pactimibe inhibits human monocyte-derived macrophage ACAT with an IC50 of 6.7 μM (6,700 nM) , NTE-122 achieves comparable inhibition at approximately 2,000-fold lower concentrations in human macrophage models. The species selectivity profile suggests NTE-122 is particularly suited for human-relevant atherosclerosis models and may exhibit enhanced translational fidelity.

species selectivity human macrophage ACAT1 THP-1 cells J774.1 cells foam cell

In Vivo Atherosclerotic Lesion Reduction: NTE-122 vs. Pactimibe and Avasimibe

In a 1% cholesterol-fed rabbit model, NTE-122 administered at 10 mg/kg/day for 8 weeks achieved complete (100%) reduction of atherosclerotic lesion area in both aortic arch and thoracic aorta, accompanied by 99% reduction in plasma total cholesterol and 94% reduction in liver total cholesterol . For cross-study context, pactimibe (CS-505) at 10 mg/kg/day for 90 days in atherogenic diet-fed hamsters reduced aortic fatty streak area by 95% and serum total cholesterol by 72% . Avasimibe (CI-1011) at 0.1% dietary administration for 12 weeks in apoE-deficient mice reduced atherosclerotic lesion area by 54% in advanced lesion models, while pactimibe at the same dose achieved 77% reduction . Notably, the cholesterol-lowering effect of NTE-122 (99% plasma TC reduction) exceeds that reported for pactimibe in hamsters (72%) and avasimibe in mice (43–48% plasma TC reduction). Although differences in animal models and dosing regimens preclude direct statistical comparison, the near-complete ablation of both plasma cholesterol and lesion area distinguishes NTE-122 as exceptionally efficacious in the cholesterol-fed rabbit model.

atherosclerosis lesion area cholesterol-fed rabbit apoE-deficient mouse in vivo efficacy

Enzyme Selectivity Profile of NTE-122 vs. Multi-Target Inhibitors

NTE-122 was evaluated against a panel of lipid-metabolizing enzymes at concentrations up to 10 μM and demonstrated no inhibitory effect on 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, acyl-CoA synthetase, cholesterol esterase, lecithin:cholesterol acyltransferase (LCAT), acyl-CoA:sn-glycerol-3-phosphate acyltransferase, or cholesterol 7α-hydroxylase . This selectivity profile contrasts with certain other ACAT inhibitors: CI-976, for example, also inhibits lysophospholipid acyltransferase (LPAT) with an IC50 of 6.95 μM against hSOAT1 . 58-035 exhibits estrogen receptor agonist activity . The clean selectivity profile of NTE-122 at concentrations up to 10 μM ensures that observed pharmacological effects can be confidently attributed to ACAT inhibition rather than confounding interactions with parallel lipid metabolic pathways or nuclear receptors.

enzyme selectivity off-target activity HMG-CoA reductase lipid metabolizing enzymes specificity

Physicochemical Properties of NTE-122 Dihydrochloride for Enhanced Experimental Utility

NTE-122 is supplied as the dihydrochloride salt (C38H60Cl2N6O2, MW = 703.83 g/mol) , which confers enhanced aqueous solubility compared to the free base form (C38H58N6O2, MW = 630.91 g/mol) . The dihydrochloride formulation facilitates dissolution in aqueous buffers for biochemical and cell-based assays without requiring high concentrations of organic co-solvents that may compromise cellular viability or enzyme activity. In contrast, certain comparator ACAT inhibitors such as CI-976 and avasimibe are predominantly available as free base compounds with more limited aqueous solubility, necessitating DMSO or other organic solvents for stock preparation. For in vivo studies, the dihydrochloride salt form enables more flexible formulation options, including aqueous vehicle preparation, which can improve dosing accuracy and reduce vehicle-related artifacts.

aqueous solubility formulation dihydrochloride salt biochemical assays in vivo dosing

NTE-122 Dihydrochloride: Recommended Research Applications Based on Differentiated Evidence


Human Macrophage Foam Cell Formation and Cholesterol Efflux Studies

The exceptional potency of NTE-122 in human THP-1 macrophage ACAT assays (cellular IC50 = 3.5 nM; cell-free IC50 = 0.88 nM) makes this compound the preferred tool for investigating ACAT-dependent foam cell biology in human-relevant systems. The approximately 2,000-fold potency advantage over pactimibe in human macrophages enables use of lower compound concentrations, reducing the risk of off-target effects and minimizing DMSO carryover into cell culture. NTE-122 has been specifically validated to prevent cholesterol ester accumulation and enhance HDL-induced cholesterol efflux from human foam cells , supporting applications in reverse cholesterol transport and macrophage regression studies.

In Vivo Atherosclerosis Intervention in Rabbit and Rodent Hypercholesterolemia Models

NTE-122 is particularly well-suited for in vivo atherosclerosis studies in cholesterol-fed rabbits, where it achieves near-complete prevention of lesion development (100% reduction at 10 mg/kg/day p.o.) and profound plasma cholesterol lowering (99% reduction) . For rat models of hypercholesterolemia, oral administration yields serum and liver cholesterol reduction with ED50 values of 0.12 and 0.44 mg/kg/day, respectively . These well-defined dose-response relationships facilitate experimental design and enable benchmarking against other pharmacological interventions. The dihydrochloride salt form provides formulation flexibility for oral gavage or dietary admixture administration.

Mechanistic Studies Requiring Clean ACAT-Selective Pharmacology

Investigators seeking to isolate ACAT-mediated effects from confounding off-target activities should select NTE-122 based on its demonstrated selectivity at concentrations up to 10 μM against HMG-CoA reductase, acyl-CoA synthetase, cholesterol esterase, LCAT, and cholesterol 7α-hydroxylase . This profile contrasts with multi-target inhibitors such as CI-976 (dual ACAT/LPAT activity) and 58-035 (estrogen receptor agonism) . The clean selectivity window supports target validation studies and pathway dissection in lipid metabolism research where unambiguous interpretation of ACAT-dependent phenotypes is critical.

Liver-Selective ACAT Inhibition Without Adrenal Confounding Effects

For studies requiring hepatic or intestinal ACAT inhibition while avoiding interference with adrenal steroidogenesis, NTE-122 is preferable to 58-035 based on direct comparative tissue selectivity data . NTE-122 preferentially inhibits liver ACAT over adrenal ACAT, whereas 58-035 exhibits the opposite selectivity pattern. This differential pharmacology is critical for investigators studying cholesterol absorption, hepatic lipoprotein secretion, or bile acid metabolism without the confounding variable of altered adrenal hormone production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NTE-122 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.